molecular formula C18H26O2 B563362 2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol CAS No. 111033-95-5

2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol

Cat. No.: B563362
CAS No.: 111033-95-5
M. Wt: 274.404
InChI Key: LFUHRVYLBMUOSQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[221]heptanyl)phenol is an organic compound with the molecular formula C18H26O2 It is a phenolic compound characterized by the presence of an ethoxy group and a bornyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol typically involves the reaction of 2-ethoxyphenol with a bornyl halide under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the ethoxy group is introduced to the phenol ring, followed by the attachment of the bornyl group through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol is unique due to the presence of both the ethoxy and bornyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

111033-95-5

Molecular Formula

C18H26O2

Molecular Weight

274.404

IUPAC Name

2-ethoxy-4-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C18H26O2/c1-5-20-16-10-12(6-7-15(16)19)14-11-13-8-9-18(14,4)17(13,2)3/h6-7,10,13-14,19H,5,8-9,11H2,1-4H3

InChI Key

LFUHRVYLBMUOSQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2CC3CCC2(C3(C)C)C)O

Synonyms

2-Ethoxy-4-(2-bornyl)phenol

Origin of Product

United States

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